

Application Notes and Protocols for CAS 100442-33-9 in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

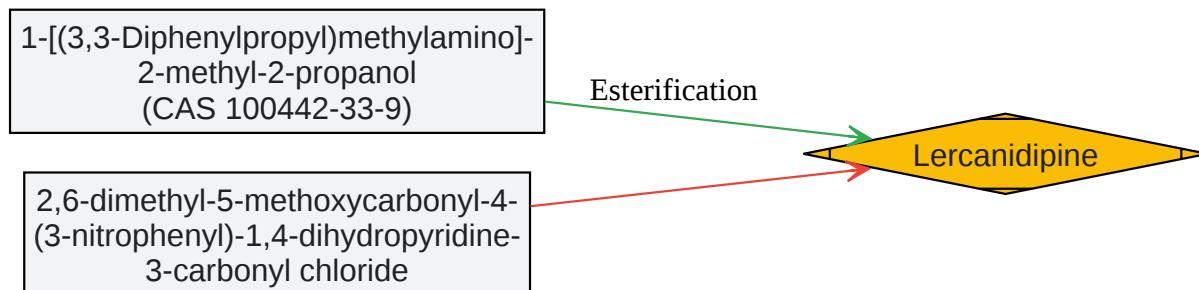
Compound of Interest

Compound Name:	2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol
Cat. No.:	B020139

[Get Quote](#)

Compound: 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol CAS Number: 100442-33-9 Molecular Formula: C₂₀H₂₇NO Molecular Weight: 297.43 g/mol Synonyms: **2,N-Dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol**, Lercanidipine Impurity E

Introduction


1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol is a key intermediate primarily utilized in the pharmaceutical industry for the synthesis of Lercanidipine, a dihydropyridine calcium channel blocker used in the treatment of hypertension.^[1] Its chemical structure, featuring a tertiary amine and a tertiary alcohol, makes it a versatile building block in organic synthesis. This document provides detailed application notes and protocols for its use, focusing on the synthesis of Lercanidipine.

Primary Application: Synthesis of Lercanidipine

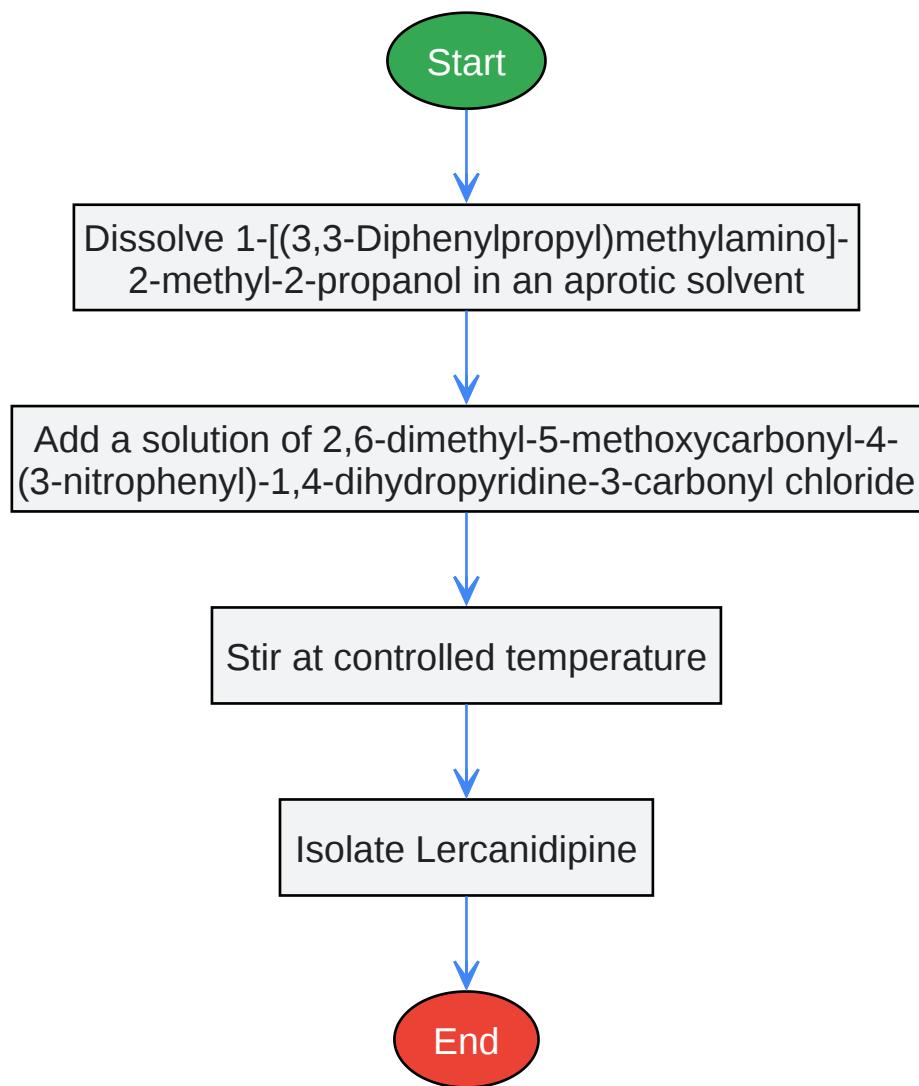
The most prominent application of 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol is its role as a crucial precursor in the final esterification step to produce Lercanidipine. The synthesis involves the coupling of this amino alcohol intermediate with a dihydropyridine carboxylic acid derivative.

General Reaction Scheme:

The synthesis of Lercanidipine from 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol generally proceeds via the formation of an ester linkage with 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid or its activated derivatives.

[Click to download full resolution via product page](#)

Caption: Synthesis of Lercanidipine.


Experimental Protocols

Two main strategies for the synthesis of Lercanidipine using 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol have been reported in patent literature.

Protocol 1: Direct Esterification with Acid Chloride

This protocol involves the direct reaction of the amino alcohol with the pre-formed acid chloride of the dihydropyridine moiety.

Experimental Workflow:

[Click to download full resolution via product page](#)

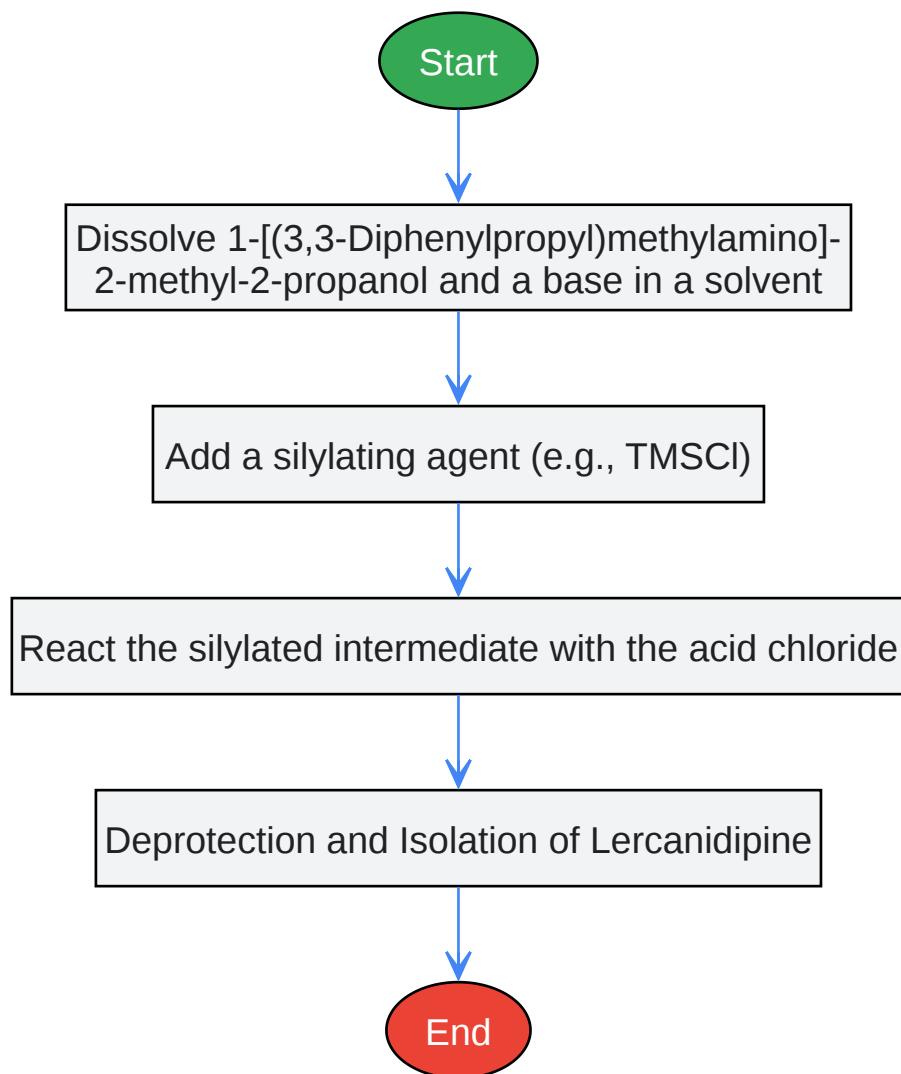
Caption: Workflow for Direct Esterification.

Detailed Methodology:

- Preparation of the Acid Chloride: In a suitable reactor, 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid is reacted with a halogenating agent (e.g., thionyl chloride or oxalyl chloride) in an aprotic solvent (e.g., dichloromethane) to form the corresponding acid chloride.
- Esterification Reaction: In a separate reactor, dissolve 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol in an aprotic solvent such as

dichloromethane.

- Cool the solution to a temperature between -10°C and 0°C.
- Slowly add the previously prepared solution of 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl chloride to the cooled amino alcohol solution.
- The reaction mixture is stirred at this temperature for a specified period to allow for the completion of the esterification.
- Work-up and Isolation: Upon completion, the reaction is quenched, and the Lercanidipine free base is isolated. This is often followed by conversion to a pharmaceutically acceptable salt, such as the hydrochloride salt.


Quantitative Data:

Parameter	Value	Reference
Purity (Lercanidipine HCl)	>99.5%	Patent Literature
Overall Yield	High	Patent Literature

Protocol 2: Silylation Followed by Esterification

This alternative protocol involves the protection of the hydroxyl group of the amino alcohol as a silyl ether before the esterification reaction. This can improve the reaction's efficiency and reduce side products.

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for Silylation-Esterification.

Detailed Methodology:

- Silylation: Dissolve 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol in a suitable solvent like dichloromethane.
- Add a base, such as triethylamine.
- Cool the mixture and slowly add a silylating agent, for example, trimethylsilyl chloride (TMSCl).

- Stir the reaction mixture to allow for the formation of the silyl ether.
- Esterification: In a separate vessel, prepare the 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihdropyridine-3-carbonyl chloride as described in Protocol 1.
- Add the solution of the silylated amino alcohol to the acid chloride solution at a controlled low temperature.
- Deprotection and Isolation: After the esterification is complete, the silyl protecting group is removed during the aqueous work-up. The final Lercanidipine product is then isolated and purified.

Quantitative Data:

Parameter	Value	Reference
Intermediate Purity	Not specified	Patent Literature
Final Product Yield	High	Patent Literature

Other Potential Applications in Organic Synthesis

While the primary application of 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol is in the synthesis of Lercanidipine, its structure suggests potential for other synthetic transformations. However, detailed protocols for the following applications are not extensively documented in publicly available literature.

- Catalysis: There are suggestions that this compound could act as a catalyst in reactions such as hydrogenation and reduction deoxygenation, likely owing to the tertiary amine functionality.[2]
- Synthesis of Other Molecules: It has been mentioned as a starting material for the production of other molecules, including cinnamic acid, although the reaction pathways are not clearly described.[3]

Further research and publication are needed to fully explore and validate these potential applications with detailed experimental protocols and quantitative data.

Safety and Handling

1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is advisable to consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

The application of CAS 100442-33-9, 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol, is well-established and critical in the synthesis of the antihypertensive drug Lercanidipine. The provided protocols, derived from patent literature, offer a detailed guide for researchers and professionals in drug development. While other potential applications exist, they remain less explored and represent an area for future investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. chembk.com [chembk.com]
- 3. 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol | 100442-33-9 | FD22513 [biosynth.com]
- To cite this document: BenchChem. [Application Notes and Protocols for CAS 100442-33-9 in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b020139#application-of-cas-100442-33-9-in-organic-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com